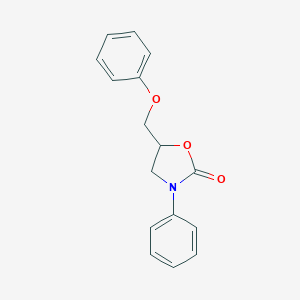

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCILYMEQCWTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924212 | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-26-2 | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with 3-phenoxy-1,2-propanediol derivatives, where the phenyl group is pre-installed at the 3-position. For example, 3-phenyl-3-phenoxy-1,2-propanediol reacts with urea in a 1:2 molar ratio under fusion conditions at 185–200°C for 3–5 hours. The reaction proceeds via intramolecular cyclization, where the hydroxyl groups of the diol undergo dehydration with urea to form the oxazolidinone ring.

Key parameters influencing yield include:

-

Temperature control : Rapid heating to 195–200°C minimizes side reactions such as urea decomposition.

-

Solvent-free conditions : Fusion reactions enhance reaction efficiency by avoiding solvent interference.

-

Purification : Fractional distillation or crystallization from ethyl acetate yields the pure product, with reported yields of 60–79% for analogous compounds.

Challenges and Adaptations

Introducing a phenyl group at the 3-position requires synthesizing 3-phenyl-3-phenoxy-1,2-propanediol , which may involve multi-step functionalization of epichlorohydrin with phenol derivatives. For instance, epichlorohydrin can react with phenol under basic conditions to form 3-phenoxy-1,2-epoxypropane , which is subsequently hydrolyzed to the diol.

Carbamate Cyclization Route

An alternative approach involves the cyclization of 3-phenoxy-2-hydroxy-1-propyl-carbamate intermediates, as described in the synthesis of structurally related oxazolidinones. This method enables precise control over substituent placement, making it suitable for introducing the 3-phenyl group.

Synthetic Pathway

-

Carbamate Formation :

-

Cyclization with Urea :

-

The carbamate reacts with urea at 170–200°C, initiating ring closure through nucleophilic displacement of the hydroxyl group by the carbamate nitrogen.

-

The 3-phenyl group is introduced by using 3-phenyl-3-phenoxy-1,2-propanediol as the starting material.

-

Solid-Phase Synthesis Using Polymer-Supported Selenium Reagents

A novel solid-phase strategy, developed for oxazolidin-2-ones, offers an environmentally friendly route with potential for combinatorial library synthesis. Although the original study focuses on 5-phenyl-oxazolidin-2-ones, the methodology can be adapted for 3-phenyl derivatives.

Stepwise Procedure

-

Resin Functionalization :

-

Acylation and Cyclization :

-

Hydrolysis and Cleavage :

-

Treatment with 4 N HCl hydrolyzes protective groups, releasing 5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one from the resin.

-

Advantages and Limitations

-

Yield : The solid-phase method achieves 80–88% yields for 5-phenyl derivatives, suggesting comparable efficiency for 3-phenyl analogs.

-

Traceless Linker : Selenium-based linkers eliminate the need for additional cleavage steps, simplifying purification.

-

Substrate Scope : Limited to epoxides compatible with selenium resin chemistry, necessitating custom synthesis of 3-phenyl epoxides.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenyl and phenoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is in the development of antimicrobial agents. Research indicates that derivatives of oxazolidinones exhibit potent activity against a wide range of bacterial pathogens.

Case Study: Chimeric Antibiotics

A patent describes chimeric antibiotics based on oxazolidinone derivatives, which are effective against various bacterial infections, including those caused by Streptococcus pneumoniae and Staphylococcus aureus . The compound can be formulated into medicaments for both human and veterinary use, targeting infections such as pneumonia and skin infections.

| Pathogen | Infection Type | Effectiveness |

|---|---|---|

| Streptococcus pneumoniae | Pneumonia | High |

| Staphylococcus aureus | Skin infections | High |

| Escherichia coli | Gastrointestinal infections | Moderate |

| Klebsiella pneumoniae | Hospital-acquired infections | Moderate |

Neurological Applications

This compound has been investigated for its effects on metabotropic glutamate receptors, particularly mGluR2. These receptors are implicated in various neurological disorders.

Case Study: Treatment of Neurological Disorders

A study outlined in a patent application indicates that compounds similar to this compound serve as potentiators of metabotropic glutamate receptors. This suggests potential therapeutic applications in treating conditions like schizophrenia and depression, where glutamate dysfunction is a factor .

| Disorder | Mechanism | Potential Treatment |

|---|---|---|

| Schizophrenia | Glutamate receptor modulation | 5-(Phenoxymethyl)-3-phenyl derivatives |

| Depression | Glutamate dysregulation | 5-(Phenoxymethyl)-3-phenyl derivatives |

Agricultural Applications

The compound also shows promise in agricultural settings, particularly as a fungicide. Oxazolidinone derivatives have been reported to control plant diseases effectively.

Case Study: Fungicidal Properties

Research has demonstrated that certain oxazolidinones exhibit fungicidal activity against pathogenic fungi affecting crops. This application is crucial for sustainable agriculture as it provides an alternative to traditional chemical fungicides .

| Fungal Pathogen | Crop Affected | Effectiveness |

|---|---|---|

| Botrytis cinerea | Grapes | High |

| Fusarium spp. | Wheat | Moderate |

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or proteins, altering their activity. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

- (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one (): This compound differs in substituent positions (methyl at C4, phenyl at C5) and stereochemistry. The (4S,5S) configuration was resolved via crystallography, revealing a planar oxazolidinone ring with dihedral angles influencing molecular packing . Compared to the target compound, the methyl group at C4 reduces steric bulk but may decrease metabolic stability due to fewer electron-withdrawing groups.

- Metaxalone (5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one) (): A clinically used muscle relaxant, Metaxalone replaces the target compound’s phenyl group at C3 with a 3,5-dimethylphenoxymethyl chain. The dimethyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration, whereas the phenoxymethyl group in the target compound may prioritize peripheral activity .

Functional Group Modifications

- 5-(Bromomethyl/Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (): The bromo- and chloromethyl derivatives exhibit high reactivity due to halogen leaving groups, making them intermediates in nucleophilic substitutions. For example, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 98963-12-3) is hazardous (GHS Category 1B) but valuable in synthesizing analogs via alkylation . In contrast, the phenoxymethyl group in the target compound offers stability and reduced toxicity.

- 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (): This fluorinated analog (MW 357.38) includes a hydroxypentanoyl chain and 4-fluorophenyl group, increasing polarity (cLogP ~2.8) and enabling hydrogen bonding. It serves as a pharmaceutical intermediate, highlighting how fluorine atoms enhance metabolic stability and target affinity compared to non-fluorinated analogs .

Physicochemical and Structural Analysis

Table 1. Key Properties of Selected Oxazolidinones

Biological Activity

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), its antibacterial potential, and other therapeutic applications.

Structural Overview

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenoxy group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

1. Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a positive allosteric modulator of mGluR2 . This modulation is crucial because mGluR2 plays a significant role in neurotransmitter release and synaptic plasticity, which are vital for cognitive functions. Research indicates that compounds with similar structures can enhance mGluR2 activity, suggesting a promising avenue for treating neuropsychiatric disorders such as schizophrenia .

Research Findings:

- Studies have shown that enhancing mGluR2 activity can lead to improved cognitive functions and may provide therapeutic benefits in neurodegenerative diseases and mood disorders.

2. Antibacterial Properties

The oxazolidinone class is well-known for its antibacterial properties , particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This action disrupts the formation of essential protein complexes required for bacterial growth .

Table 1: Comparative Antibacterial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 2 μg/mL |

| This compound | Enterococcus faecalis | 4 μg/mL |

| 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | Streptococcus pneumoniae | 8 μg/mL |

Case Study 1: Neuropsychiatric Disorders

In a study focused on the effects of mGluR2 modulation in animal models, treatment with this compound resulted in significant improvements in behavioral outcomes associated with schizophrenia-like symptoms. The compound's ability to enhance neurotransmitter signaling was linked to these improvements.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of various oxazolidinones demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, describes an improved process for a structurally similar oxazolidinone using potassium carbonate as a base and DMF as a solvent, with tetra--butylammonium bromide as a phase-transfer catalyst . Optimization may include:

- Temperature control : Reactions are typically heated to 60–80°C for 8–12 hours.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Catalyst use : Phase-transfer catalysts improve yields in biphasic systems.

- Purification : Column chromatography (e.g., -hexane/ethyl acetate gradients) followed by recrystallization ensures purity .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation ( Å).

- Structure solution : SHELXS/SHELXD programs for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed in calculated positions (riding model) .

Example Crystallographic Data :

| Parameter | Value (from ) |

|---|---|

| Space group | |

| (Å) | 9.512, 11.234, 12.876 |

| (°) | 90.0, 95.4, 90.0 |

| 0.031 |

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts are critical:

- Chiral pool synthesis : Use enantiopure starting materials (e.g., (S)-phenylglycinol) to induce stereochemistry.

- Asymmetric catalysis : TiCl-mediated Mannich-like reactions (see ) achieve >90% enantiomeric excess (ee) via rigid transition states .

- Protecting groups : Trimethylsilyl (TMS) protection of hydroxyl groups prevents racemization during nucleophilic steps .

Optimization Table :

| Method | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| TiCl catalysis | 92 | 78 | |

| Chiral auxiliary | 85 | 65 |

Q. How do substituents (e.g., phenoxymethyl) influence the reactivity of oxazolidinones in ring-opening reactions?

- Methodological Answer : Substituents affect electronic and steric environments:

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the carbonyl, accelerating nucleophilic attack.

- Steric hindrance : Bulky groups (e.g., trityl in ) reduce reactivity at the 2-position .

- Conformational analysis : SCXRD data () shows that phenoxymethyl groups adopt envelope conformations, influencing regioselectivity in reactions .

Q. How can conflicting crystallographic data (e.g., torsional angles) be resolved during refinement?

- Methodological Answer : Use robust refinement protocols in SHELXL:

- Twinning detection : Check for pseudo-merohedral twinning using and Hooft parameters.

- Constraints/restraints : Apply geometric restraints for disordered regions (e.g., phenoxymethyl groups).

- Validation tools : PLATON/ADDSYM for symmetry checks and Mogul for bond-length/angle validation .

Data Contradiction Analysis

Q. Why do similar oxazolidinone derivatives exhibit varying biological activities despite structural homology?

- Methodological Answer : Subtle structural differences (e.g., fluorine substitution in ) alter pharmacokinetics:

- Lipophilicity : Fluorine increases membrane permeability (log +0.5).

- Metabolic stability : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) reduce CYP450-mediated oxidation .

SAR Table :

| Substituent | IC (nM) | log | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 12 | 2.8 | |

| 3,5-Dimethylphenoxy | 45 | 3.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.